molecular formula C16H14O2S B030302 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 63675-74-1

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No. B030302
CAS RN: 63675-74-1
M. Wt: 270.3 g/mol
InChI Key: HRWAGCVMOGWQJF-UHFFFAOYSA-N
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Patent
US06043360

Procedure details

The p-toluene sulfonic acid mono hydrate (310 mg, 1.6 mmol) in 25 ml of chlorobenzene is placed in a 25 ml, 3-neck round bottom flask fitted with a thermometer, nitrogen gas inlet, 10 ml addition funnel, reflux condenser, Dean-Stark trap with drying tube, magnetic stirrer, and heating mantle. 10 ml of solvent is distilled off and bromine (0.08 ml, 1.55 mmol) is added followed by thiodesoxyanisoin (700 mg, 1.6 mmol) in 10 ml of chlorobenzene over 5 minutes. After stirring at reflux for 15 minutes the reaction is allowed to cool to room temperature. A precipitate forms and is filtered off. The filter cake is washed with 50 ml of chlorobenzene. The filtrate is washed with water (2×50 ml), 5% sodium bicarbonate, 50 ml water, and 50 ml of 10% aqueous sodium chloride. The organics are dried over sodium sulfate and concentrated. The crude product is purified by silica gel chromatography then triturated with chlorobenzene. The side product solid is filtered off and the filtrate concentrated. The residue is triturated with ethyl acetate and filtered to give 10.8 mg of pure product. (0.25%). 1H NMR.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
thiodesoxyanisoin
Quantity
700 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.BrBr.[C:15]1([C:23]([CH2:25][C:26]2[CH:33]=[CH:32][C:29]([O:30][CH3:31])=[CH:28][CH:27]=2)=[S:24])[CH:22]=[CH:21][C:18]([O:19][CH3:20])=[CH:17][CH:16]=1>ClC1C=CC=CC=1>[CH3:20][O:19][C:18]1[CH:17]=[CH:16][C:15]([C:23]2[S:24][C:33]3[CH:32]=[C:29]([O:30][CH3:31])[CH:28]=[CH:27][C:26]=3[CH:25]=2)=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
BrBr
Step Three
Name
thiodesoxyanisoin
Quantity
700 mg
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=S)CC1=CC=C(OC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, nitrogen gas inlet, 10 ml addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
Dean-Stark trap with drying tube, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
DISTILLATION
Type
DISTILLATION
Details
10 ml of solvent is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes the reaction
Duration
15 min
FILTRATION
Type
FILTRATION
Details
A precipitate forms and is filtered off
WASH
Type
WASH
Details
The filter cake is washed with 50 ml of chlorobenzene
WASH
Type
WASH
Details
The filtrate is washed with water (2×50 ml), 5% sodium bicarbonate, 50 ml water, and 50 ml of 10% aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
then triturated with chlorobenzene
FILTRATION
Type
FILTRATION
Details
The side product solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC2=C(C1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 mg
YIELD: CALCULATEDPERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.